2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amine moiety, a methyl branch at the fourth carbon of the hexanoic acid backbone, and a terminal carboxylic acid group. The Cbz group is widely employed in peptide synthesis to protect amines during sequential coupling reactions, as it is stable under acidic and basic conditions but removable via hydrogenolysis .
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-methyl-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)9-13(14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
PTHNCEBWMFUZNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amines .
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protective group, allowing the compound to participate in various biochemical pathways without premature reactions. The hexanoic acid moiety can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic Acid
- Structural Differences : Replaces the benzyloxycarbonyl (Cbz) group with a tert-butoxycarbonyl (Boc) group.
- Key Properties: Molecular Weight: 245.32 g/mol (vs. 261.27 g/mol for the Cbz analog) . Stability: Boc is acid-labile (removed with trifluoroacetic acid), whereas Cbz requires hydrogenolysis. Applications: Preferred in solid-phase peptide synthesis due to orthogonal protection strategies .
2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic Acid
- Structural Differences : Substitutes the 4-methyl group with a 4-alkyne moiety.
- Key Properties :
(2E)-4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic Acid
- Structural Differences : Features a hexyloxycarbonyl-phenyl group and an α,β-unsaturated ketone.
- Key Properties: Molecular Weight: ~328.35 g/mol (estimated from C16H17NO6) . Solubility: Lower aqueous solubility due to the hydrophobic hexyl chain .
(S)-2-(5-((S)-2-(Benzo[b]thiophen-3-yl)-1-(((benzyloxy)carbonyl)amino)ethyl)-1H-tetrazol-1-yl)hexanoic Acid
- Structural Differences : Incorporates a benzo[b]thiophene ring and tetrazole moiety.
- Key Properties: Molecular Weight: ~508.4 g/mol (LCMS data) . Metabolic Stability: Sulfur in the thiophene ring may reduce oxidative metabolism .
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic Acid
- Structural Differences: Replaces the hexanoic acid chain with a benzoic acid core and a 4-methylphenoxy acetyl group.
- Key Properties :
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Stability Profile | Primary Applications |
|---|---|---|---|---|---|
| 2-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid | C14H15NO4 | 261.27 | Cbz, methyl branch, carboxylic acid | Stable to acid/base; H2-labile | Peptide synthesis |
| 2-{[(tert-Butoxy)carbonyl]amino}-4-methylhexanoic acid | C12H23NO4 | 245.32 | Boc, methyl branch, carboxylic acid | Acid-labile | Solid-phase peptide synthesis |
| 2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid | C14H15NO4 | 261.27 | Cbz, alkyne, carboxylic acid | H2-labile | Bioconjugation |
| (2E)-4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | C16H17NO6 | ~328.35 | Hexyloxycarbonyl, α,β-unsaturated ketone | Base-sensitive | Polymer chemistry, inhibitors |
| 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid | C16H15NO4 | 285.29 | Phenoxy acetyl, benzoic acid | Enzymatically cleavable amide | Prodrug development |
Q & A
Q. What are effective purification strategies for isolating 2-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid from reaction mixtures?
- Methodological Answer: Gradient elution using silica gel chromatography with hexanes/ethyl acetate systems is widely employed. For example, in a synthesis protocol, ISCO 220-gram silica columns with a hexanes-to-ethyl acetate gradient achieved high purity (retention time: 1.1 min via LCMS) . Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) is recommended for final purification. Crude mixtures may require iterative chromatography to remove byproducts like unreacted benzyloxycarbonyl intermediates .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer: Use a combination of analytical techniques:
- LCMS (Condition E): Confirm molecular weight (e.g., observed [M+1]⁺ at 508.4) and retention time .
- ¹H/¹³C NMR: Analyze characteristic peaks, such as the benzyloxycarbonyl aromatic protons (δ 7.2–7.4 ppm), methylhexanoic acid side-chain resonances (δ 0.8–1.5 ppm), and carbamate carbonyl (δ 155–160 ppm) .
- IR Spectroscopy: Verify the presence of carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending (amide I/II bands) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer: Two primary strategies are documented:
- Carbamate Protection: React 4-methylhexanoic acid with benzyloxycarbonyl (Cbz) chloride in the presence of a base (e.g., NaHCO₃) in THF/water. The amino group is protected first, followed by acidification to yield the final product .
- Ester Hydrolysis: Synthesize the methyl ester derivative (e.g., methyl 2-(Cbz-amino)-4-methylhexanoate) and hydrolyze it under basic conditions (NaOH/MeOH/H₂O) to obtain the carboxylic acid .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed, particularly for the α-carbon amino group?
- Methodological Answer:
- Chiral Auxiliaries: Use (S)- or (R)-configured starting materials (e.g., enantiopure amino acids) to control stereochemistry. For example, (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid was synthesized with >99% enantiomeric excess (ee) via chiral HPLC or enzymatic resolution .
- Asymmetric Catalysis: Employ palladium or organocatalysts in key steps, such as coupling reactions, to minimize racemization .
Q. What experimental conditions optimize the coupling of this compound with peptide/protein substrates?
- Methodological Answer:
- Activation: Use coupling agents like HATU or EDCI/HOBt in DMF or DCM to activate the carboxylic acid.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates.
- Monitoring: Track coupling efficiency via LCMS or ninhydrin tests for free amines. A study achieved 85% yield by maintaining pH 8–9 and 0°C during activation .
Q. How do researchers resolve contradictions in reported thermochemical data (e.g., ΔrH°) for reactions involving benzyloxycarbonyl-protected compounds?
- Methodological Answer:
- Reproducibility Checks: Replicate reaction conditions (solvent, temperature, catalyst) from conflicting studies. For example, Karyakin et al. reported ΔrH° = -67.4 ± 0.4 kJ/mol for similar carbamate formations in DMF, but discrepancies may arise from impurities or calorimetric method variations .
- Computational Validation: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental ΔrH° values .
Q. What strategies mitigate degradation of the benzyloxycarbonyl group during long-term storage?
- Methodological Answer:
- Storage Conditions: Store at -20°C under inert gas (N₂/Ar) in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light or acidic/basic environments.
- Stabilizers: Add radical scavengers (e.g., BHT) to prevent oxidative cleavage of the Cbz group. Purity should be rechecked via HPLC before use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
